s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-
Description
The compound s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its structure includes a 5-nitro-2-furyl substituent at position 5, a methyl group at position 4, and a methylthio (-SMe) group at position 2. This substitution pattern is significant, as the 5-nitro-2-furyl moiety is known for conferring biological activity, particularly antimicrobial and cytotoxic properties . The methylthio group may influence lipophilicity and metabolic stability, while the methyl group at position 4 contributes to steric effects and electronic modulation .
Properties
CAS No. |
41735-55-1 |
|---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O3S/c1-11-7(9-10-8(11)16-2)5-3-4-6(15-5)12(13)14/h3-4H,1-2H3 |
InChI Key |
MJPUUPSABMZSBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Triazole Formation
The triazole backbone is constructed via cyclocondensation of 5-nitro-2-furoyl thiosemicarbazide with methyl acetylimidate under acidic conditions. This forms 4-amino-5-(5-nitro-2-furyl)-3-mercapto-s-triazole , a critical intermediate.
Reaction Scheme:
Thiol Alkylation
The mercapto group (-SH) at position 3 undergoes alkylation with methyl iodide in the presence of a base (e.g., KOH/EtOH), yielding the 3-methylthio substituent.
Conditions:
Mechanistic Insight:
The reaction proceeds via nucleophilic substitution (SN2), where the thiolate ion attacks methyl iodide:
One-Pot Synthesis via Polyphosphoric Acid (PPA)-Mediated Cyclization
Simultaneous Cyclization and Functionalization
Hoggarth Synthesis with Post-Modification
S-Alkylation of Dithiocarbazates
The Hoggarth method involves potassium 3-(5-nitro-2-furoyl)dithiocarbazate reacting with methyl iodide, followed by hydrazinolysis:
Reaction Pathway:
-
S-Alkylation:
-
Hydrazinolysis: Cyclization yields 4-amino-3-methylthio-5-(5-nitro-2-furyl)-s-triazole .
-
Methylation: The 4-amino group is methylated using dimethyl sulfate under basic conditions.
Yield Data:
| Step | Yield (%) |
|---|---|
| S-Alkylation | 80–85 |
| Hydrazinolysis | 70–75 |
| Methylation | 60–65 |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High purity; avoids harsh reagents | Multi-step; moderate yields |
| One-Pot PPA | Rapid; fewer intermediates | Requires high temperatures |
| Hoggarth Synthesis | Scalable; well-documented | Toxic byproducts (e.g., H2S) |
Spectroscopic Validation
-
IR Spectroscopy:
-
¹H NMR (DMSO-d6):
Challenges and Optimization Strategies
Methylation of the 4-Amino Group
Direct methylation of the amino group remains challenging. Eschweiler-Clarke conditions (HCOOH/HCHO) or methyl triflate are employed but require precise stoichiometry to avoid over-alkylation.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- has demonstrated notable antifungal properties. Research indicates that it effectively inhibits specific enzymes involved in fungal metabolism, disrupting cellular processes in fungi. This makes it a promising candidate for agricultural fungicides against various plant pathogens.
Case Study: Efficacy Against Plant Pathogens
In a study examining the compound's efficacy against Fusarium oxysporum, results showed a significant reduction in fungal growth when treated with s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)-. The compound was able to achieve an inhibition rate of over 70% at optimal concentrations, highlighting its potential as a biofungicide in crop protection strategies .
| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium oxysporum | 70 | 100 |
| Botrytis cinerea | 60 | 150 |
Pharmaceutical Applications
Antimicrobial Properties
The presence of the nitrofuran moiety in s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- enhances its antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Activity
A recent investigation evaluated the compound's minimum inhibitory concentration (MIC) against various bacterial strains. The findings indicated that it had an MIC value as low as 10 µM against Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Escherichia coli | 15 | 30 |
Anticancer Potential
Emerging research suggests that s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- may possess anticancer properties. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
In vitro studies on HepG2 hepatocarcinoma cells demonstrated that treatment with s-Triazole derivatives resulted in significant cell death at concentrations above 50 µM. Further investigations are needed to elucidate the exact mechanisms involved .
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in inflammatory pathways . Additionally, it can interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Nitrofuryl-Containing Heterocycles
Key Observations :
- Synthesis : The target compound shares synthetic similarities with other S-substituted triazoles, where S-alkylation of triazole-thiol precursors is a common strategy (e.g., using methyl iodide or halides in basic conditions) . Thiazole derivatives like FANFT often require diazotization and cyclization steps .
- Substituent Effects: The 5-nitro-2-furyl group is a critical pharmacophore in nitrofuran antibiotics, enabling redox activity and interaction with microbial enzymes .
Key Observations :
- S-substituted triazoles also show promise in silico as antimicrobial agents .
- Carcinogenicity: FANFT and other 5-nitro-2-furyl derivatives are potent carcinogens in rodent models, linked to metabolic activation by bladder prostaglandin synthetase .
Physicochemical Properties
- Tautomerism and pKa: Thiazole derivatives like 2-amino-4-methyl-5-(5-nitro-2-furyl)thiazole exhibit tautomeric equilibria between amino-thiazole and imino-thiazoline forms, with pKa values influencing solubility and reactivity . Similar behavior is plausible for triazole analogues, though specific data for the target compound are lacking.
Biological Activity
s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- can be represented as follows:
- Molecular Formula : C₉H₈N₄O₂S
- Molecular Weight : 224.25 g/mol
This compound features:
- A methyl group at position 4.
- A methylthio group at position 3.
- A nitrofuran substituent at position 5.
Antimicrobial Activity
s-Triazole derivatives are widely recognized for their potent antimicrobial properties against various bacteria and fungi. For instance:
- Antifungal Activity : Research indicates that triazole compounds exhibit significant antifungal activity against species such as Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .
- Antibacterial Activity : Studies have shown that s-Triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) | Mode of Action |
|---|---|---|---|
| s-Triazole | E. coli | 10 | Cell wall synthesis inhibition |
| s-Triazole | S. aureus | 8 | Protein synthesis inhibition |
Antitumor Effects
Research has indicated that s-Triazole derivatives may possess antitumor properties. The compound's mechanism of action appears to involve the inhibition of tumor necrosis factor-alpha (TNF-α) production and modulation of nitric oxide pathways, which are crucial in cancer progression.
In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.
Anti-inflammatory Properties
The anti-inflammatory effects of s-Triazole compounds have been documented in various studies. These compounds have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Muthal et al. (2010) evaluated the antibacterial activity of several triazole derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results showed that the presence of a nitro group significantly enhanced antibacterial activity compared to other derivatives .
- Antitumor Activity Exploration : In a study published in Frontiers in Molecular Biosciences (2022), researchers investigated the effects of various triazole derivatives on human cancer cell lines. The findings suggested that compounds with specific substitutions at the triazole ring exhibited potent cytotoxic effects against breast and lung cancer cells .
The biological activity of s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, leading to reduced proliferation of pathogens and tumor cells.
- Receptor Modulation : It may also modulate receptor activity related to inflammation and immune responses, contributing to its anti-inflammatory effects.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing s-Triazole, 4-methyl-3-methylthio-5-(5-nitro-2-furyl)- and its derivatives?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Thiolation : Reacting 4-methyl-1,2,4-triazole-3-thiol with methyl iodide under basic conditions (e.g., NaOH/ethanol) to introduce the methylthio group .
- Functionalization : Coupling the nitro-furyl moiety via nucleophilic aromatic substitution or Huisgen cycloaddition. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard for isolating pure products .
Validation via melting point, elemental analysis, and spectroscopic techniques (IR, H/C NMR) is essential .
Q. Q2. How can structural characterization of this compound be systematically validated?
Methodological Answer: A combination of analytical techniques is required:
- Spectroscopy :
- IR : Confirm S-H (2500–2600 cm) and nitro group (1520–1350 cm) presence .
- NMR : H NMR should resolve methylthio (~2.5 ppm) and furyl protons (~7.5–8.5 ppm). C NMR distinguishes triazole carbons (140–160 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents .
Q. Q3. What preliminary biological assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion (e.g., against E. coli, S. aureus) with MIC determination via broth microdilution .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Test against targets like acetylcholinesterase or urease using spectrophotometric methods .
Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves are mandatory .
Advanced Research Questions
Q. Q4. How can computational tools predict the biological activity and toxicity of this compound?
Methodological Answer:
- In Silico Prediction :
- PASS Online® : Predicts antibacterial, antifungal, or anticancer activity based on structural motifs (e.g., nitro-furyl groups) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase or tubulin). Focus on binding affinity (∆G) and hydrogen-bonding patterns .
- Toxicity Profiling :
Q. Q5. How to resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, inoculum size, and incubation times. For example, M. tuberculosis log-phase vs. starved-phase cultures show varying susceptibility .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–50 µM) and calculate IC values using nonlinear regression .
- Metabolic Stability : Use liver microsomes (e.g., rat S9 fraction) to assess if rapid degradation underlies inconsistent activity .
Q. Q6. What strategies enhance the stability of the nitro-furyl moiety under physiological conditions?
Methodological Answer:
- pH Optimization : Buffer formulations (pH 6–7) minimize nitro group reduction. Avoid strongly acidic/basic conditions .
- Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) or ester to improve plasma stability .
- Accelerated Stability Testing : Monitor decomposition via HPLC under oxidative (HO) or UV light stress .
Q. Q7. How to investigate the mechanism of action for anticancer activity?
Methodological Answer:
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- ROS Detection : Use DCFH-DA probe to quantify reactive oxygen species generation linked to nitro group redox cycling .
- Transcriptomic Profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53 or MAPK) .
Q. Q8. What are the structural alerts for mutagenicity, and how can they be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
